REACTION_CXSMILES
|
[CH2:1]([N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][NH:12][C:13]([C:15]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]3[CH2:24][CH2:25][CH2:26][O:27][C:16]=23)=[O:14])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].[ClH:28]>C(O)C>[ClH:28].[CH2:1]([N:5]1[CH2:6][CH2:7][CH:8]([CH2:11][NH:12][C:13]([C:15]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]3[CH2:24][CH2:25][CH2:26][O:27][C:16]=23)=[O:14])[CH2:9][CH2:10]1)[CH2:2][CH2:3][CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
|
Name
|
|
Quantity
|
870 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for about two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solution filtered
|
Type
|
CUSTOM
|
Details
|
to remove particulates
|
Type
|
CUSTOM
|
Details
|
to precipitate out of solution
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the solid and hexane (550 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at about 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCC)N1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.8 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |